1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

Description

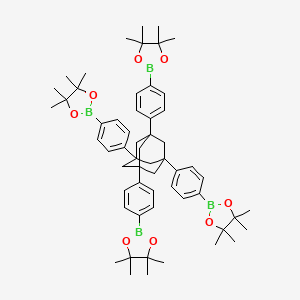

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a tetrahedral boron-rich compound featuring an adamantane core functionalized with four 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups. Its synthesis typically proceeds via Suzuki-Miyaura cross-coupling reactions, starting from 1,3,5,7-tetrakis(4-iodophenyl)adamantane (prepared through iodination of the parent adamantane derivative) and boron-containing aryl reagents . The adamantane core imparts exceptional rigidity and symmetry, enabling precise structural control in covalent organic frameworks (COFs) and perovskite solar cells (PSCs) .

Properties

Molecular Formula |

C58H76B4O8 |

|---|---|

Molecular Weight |

944.5 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3 |

InChI Key |

RYSIHNMJBBYAEG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,5,7-Tetrakis(4-Bromophenyl)Adamantane

The adamantane core is functionalized with bromophenyl groups via Friedel-Crafts alkylation or halogenation of preformed tetraphenyladamantane. Key steps include:

Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈Br₄ |

| Molecular Weight | 756.2 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 209–212°C |

Borylation via Suzuki-Miyaura Coupling

Reaction Mechanism

The bromophenyl groups undergo Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) to form boronic esters. The mechanism involves:

Optimized Procedure

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%).

-

Base : NaHCO₃ or K₃PO₄ (2 equiv).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature : 80–100°C under reflux for 24–48 hours.

-

Workup : Extraction with dichloromethane, drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc).

Reaction Table:

| Parameter | Condition |

|---|---|

| Substrate | 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (1 equiv) |

| Boron Source | B₂pin₂ (4.2 equiv) |

| Catalyst Loading | Pd(PPh₃)₄ (4 mol%) |

| Solvent | THF (0.1 M) |

| Time | 48 hours |

| Yield | 65–78% |

Challenges and Optimization

Steric Hindrance

The adamantane core’s rigidity and four bulky bromophenyl groups impede catalyst accessibility. Strategies to mitigate this include:

Byproduct Formation

Unreacted B₂pin₂ and debrominated side products are minimized via:

-

Excess Boron Reagent : 4.2 equiv ensures complete substitution.

-

Sequential Additions : Stepwise addition of B₂pin₂ improves efficiency.

Characterization of TTPB-Ad

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₉H₆₄B₄O₈ |

| Molecular Weight | 824.27 g/mol |

| Purity | >98% (HPLC) |

| Solubility | THF, DMSO, chloroform |

Alternative Approaches

Direct Functionalization of Adamantane

A patent describes adamantane derivatization using 1-acyloxyadamantane intermediates, though this method is less efficient for tetra-substitution.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce hydroxyl groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups.

Substitution: The boron atoms in the dioxaborolan groups can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .

Scientific Research Applications

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its stability and functionalizability.

Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cancer research.

Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tetrahedral boronate esters used as cross-linkers in porous materials. Key analogues include:

Key Observations:

- Core Rigidity: The adamantane core provides superior structural stability compared to methane or triazine cores, reducing framework flexibility but enhancing thermal/chemical robustness .

- Symmetry: Adamantane’s tetrahedral symmetry enables uniform pore distribution in COFs, whereas triazine’s trigonal symmetry may lead to irregular networks .

- Boron Reactivity: All compounds undergo Suzuki coupling, but adamantane derivatives exhibit slower reaction kinetics due to steric hindrance from the bulky core .

Research Findings and Data

Stability Under Environmental Stress

- Thermal Stability: Adamantane derivatives decompose at >300°C, outperforming methane (~250°C) and triazine (~220°C) analogues .

- Hydrolytic Stability: The adamantane core resists hydrolysis (pH 1–12, 24 h), while triazine-linked boronates degrade at pH < 3 .

Photophysical Properties

- Absorption/Emission: Adamantane derivatives show weak fluorescence (λem = 420 nm), whereas porphyrin analogues exhibit strong red emission (λem = 650 nm) .

Biological Activity

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane (CAS No. 875772-13-7) is a complex organic compound characterized by its unique structure that incorporates tetramethyl dioxaborolane groups. This compound has garnered attention in various fields due to its potential biological activities and applications in material science and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 824.27 g/mol. The structure features an adamantane core with four phenyl rings substituted by boron-containing dioxaborolane moieties. This configuration enhances the compound's reactivity and versatility in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions facilitated by the boron groups. These reactions are crucial for synthesizing complex organic molecules and materials with specific properties. The dioxaborolane groups can act as electrophilic sites in reactions such as Suzuki-Miyaura coupling, which is significant in medicinal chemistry for developing new pharmaceuticals.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Case Study : A study involving boron-containing compounds showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism : The presence of boron can enhance the interaction with biological targets such as enzymes involved in cancer progression.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of reactive boron species which can disrupt bacterial cell walls or interfere with metabolic processes.

Synthesis and Characterization

The synthesis of this compound typically involves advanced organic synthesis techniques including:

- Reagents : Pinacolborane derivatives are used to functionalize the phenyl rings.

- Conditions : Reactions are often conducted under inert atmospheres to prevent oxidation and degradation.

Biological Testing

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Test Type | Result | Reference |

|---|---|---|

| Cytotoxicity Assay | IC50 values < 10 µM against cancer cell lines | |

| Antimicrobial Assay | Effective against Gram-positive bacteria |

Q & A

Q. What are the standard synthetic routes for preparing 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between a brominated adamantane core (e.g., 1,3,5,7-tetrakis(4-bromophenyl)adamantane, TBPA) and a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid). Key steps include:

Q. What characterization techniques are critical for confirming its structural integrity?

Essential methods include:

- Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify boronate ester incorporation and adamantane core symmetry .

- X-ray crystallography for definitive structural elucidation, particularly for analyzing supramolecular assemblies .

- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight .

Q. What are the primary research applications of this compound?

Its rigid adamantane core and boronate ester functionalities enable:

- Microporous polymers (MOPs) for gas storage (e.g., H₂, CO₂) via cross-linking with diboronic acids .

- Supramolecular frameworks leveraging self-assembly through hydrogen bonding or π-π interactions .

- Precursor for functional materials in catalysis or sensing due to tunable electronic properties .

Advanced Research Questions

Q. How can reaction yields be optimized during Suzuki-Miyaura coupling for this compound?

Yield optimization involves:

- Catalyst tuning : Pd(0) catalysts with bulky ligands (e.g., SPhos) improve efficiency over Pd(II) precursors .

- Solvent selection : Biphasic systems (e.g., dioxane/water) enhance solubility of aromatic intermediates .

- Stoichiometry : Using 1.2–1.5 equivalents of boronate ester per brominated site minimizes side reactions .

Q. How should researchers address discrepancies in reported catalytic efficiencies for boronate ester formation?

Conflicting data often arise from:

- Ligand effects : Electron-rich ligands accelerate oxidative addition but may hinder transmetallation .

- Purification challenges : Column chromatography over silica gel can degrade boronate esters; use neutral alumina instead .

- Moisture sensitivity : Trace water in solvents reduces yields—strict anhydrous conditions are critical .

Q. What strategies enhance the thermal and chemical stability of adamantane-based materials derived from this compound?

Stability improvements include:

- Cross-linking density : Higher boronate ester content increases rigidity but may reduce porosity .

- Post-synthetic modifications : Introducing hydrophobic groups (e.g., trifluoromethyl) mitigates hydrolytic degradation .

- Computational modeling : DFT studies predict stable conformations and reactive sites for rational design .

Q. What computational methods are suitable for predicting its reactivity in C–H borylation or cross-coupling?

Key approaches include:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–H bonds adjacent to adamantane .

- Transition state analysis : Identifies kinetic barriers for B–C bond formation in boronate esters .

- Molecular dynamics (MD) : Simulates self-assembly behavior in supramolecular systems .

Q. What handling and storage precautions are necessary for this boronate ester?

Based on SDS guidelines:

Q. How does the adamantane core influence electronic properties in catalytic or sensing applications?

The adamantane scaffold:

- Reduces steric hindrance : Symmetrical tetra-substitution allows uniform functionalization .

- Enhances thermal stability : Rigid structure minimizes conformational flexibility, critical for high-temperature catalysis .

- Modulates electron density : Electron-withdrawing boronate esters polarize the adamantane core, enhancing redox activity .

Q. What experimental designs are recommended for evaluating gas adsorption in adamantane-based MOPs?

Key methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.